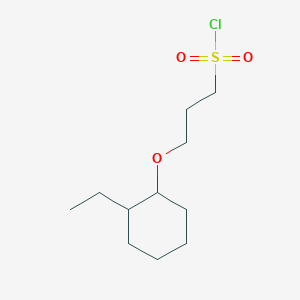
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further linked to an ethylcyclohexyl group through an ether linkage. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylcyclohexanol and 3-chloropropane-1-sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: 2-Ethylcyclohexanol is reacted with 3-chloropropane-1-sulfonyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, enabling the synthesis of a wide range of derivatives.
Molecular Targets and Pathways
Nucleophilic Attack: The primary pathway involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonamide or sulfonate products.
Hydrolysis Pathway: In aqueous environments, hydrolysis can occur, converting the sulfonyl chloride to sulfonic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((2-Ethylhexyl)oxy)propane-1-sulfonyl chloride: Similar in structure but with an ethylhexyl group instead of an ethylcyclohexyl group.
3-((Cyclohexyl)oxy)propane-1-sulfonyl chloride: Lacks the ethyl substitution on the cyclohexyl ring.
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride: Contains a methyl group instead of an ethyl group on the cyclohexyl ring.
Uniqueness
3-((2-Ethylcyclohexyl)oxy)propane-1-sulfonyl chloride is unique due to the presence of the ethylcyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H21ClO3S |
|---|---|
Molekulargewicht |
268.80 g/mol |
IUPAC-Name |
3-(2-ethylcyclohexyl)oxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-10-6-3-4-7-11(10)15-8-5-9-16(12,13)14/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
IUXZOFOCTGNHEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1OCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



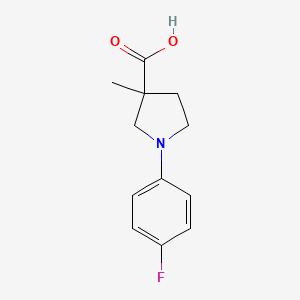
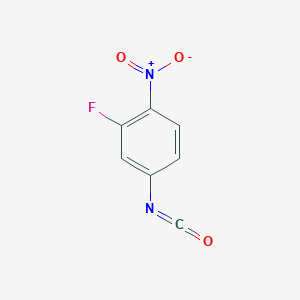
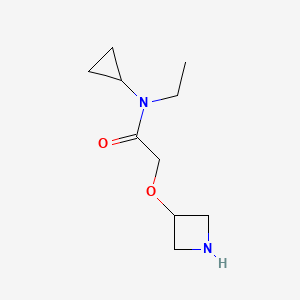

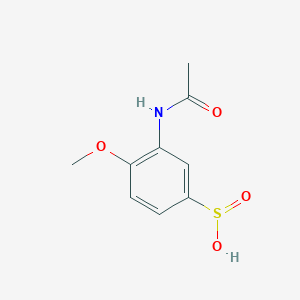
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)
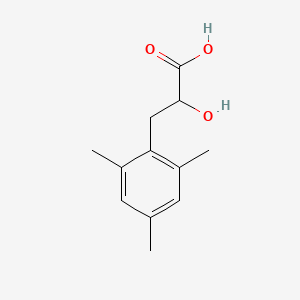
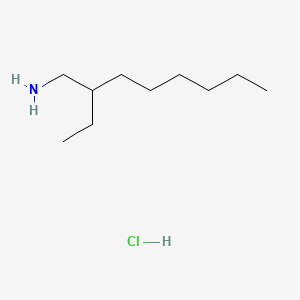

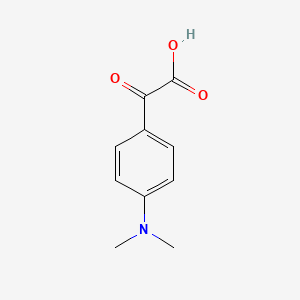
![2-[2-(3-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13536228.png)
